molecular formula C21H22N2O2 B5756324 2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-phenylacetamide

2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-phenylacetamide

Cat. No. B5756324
M. Wt: 334.4 g/mol
InChI Key: FYGWDWRCQLSCLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-phenylacetamide, also known as DPI, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. DPI belongs to the class of indole derivatives and has been found to exhibit various biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-phenylacetamide is primarily attributed to its ability to inhibit COX-2 activity. COX-2 is an enzyme that is involved in the production of prostaglandins, which play a role in inflammation, pain, and fever. By inhibiting COX-2 activity, 2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-phenylacetamide reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever. 2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-phenylacetamide has also been found to induce apoptosis in cancer cells by activating the caspase pathway.

Biochemical And Physiological Effects

2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-phenylacetamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models of inflammation. 2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-phenylacetamide has also been found to exhibit analgesic properties by reducing the sensitivity of nociceptors, which are responsible for detecting pain. Additionally, 2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-phenylacetamide has been found to induce apoptosis in cancer cells, thereby inhibiting tumor growth.

Advantages And Limitations For Lab Experiments

2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-phenylacetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. 2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-phenylacetamide is also relatively non-toxic and has been found to exhibit low cytotoxicity in vitro. However, 2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-phenylacetamide has some limitations for lab experiments. Its solubility in water is limited, which can make it difficult to administer in vivo. Additionally, 2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-phenylacetamide has not been extensively studied in human clinical trials, which limits its potential therapeutic applications.

Future Directions

There are several future directions for research on 2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-phenylacetamide. One area of research is to further investigate its potential therapeutic applications, including its potential as an anti-inflammatory, analgesic, and anticancer agent. Additionally, further studies are needed to elucidate the mechanisms of action of 2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-phenylacetamide and its effects on various signaling pathways. Another area of research is to optimize the synthesis of 2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-phenylacetamide to achieve higher yields and purity. Finally, future research should focus on the development of novel 2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-phenylacetamide derivatives with improved pharmacological properties.

Synthesis Methods

2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-phenylacetamide can be synthesized through a multi-step process that involves the reaction of indole-3-carboxaldehyde with 2,2-dimethylpropanoic acid in the presence of a base to form 3-(2,2-dimethylpropanoyl)-1H-indole. This intermediate is then reacted with N-phenylacetamide in the presence of a dehydrating agent to yield 2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-phenylacetamide. The synthesis of 2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-phenylacetamide has been optimized to achieve high yields and purity.

Scientific Research Applications

2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-phenylacetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. 2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-phenylacetamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain. Additionally, 2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-phenylacetamide has been found to exhibit anticancer activity by inducing apoptosis in cancer cells.

properties

IUPAC Name

2-[3-(2,2-dimethylpropanoyl)indol-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-21(2,3)20(25)17-13-23(18-12-8-7-11-16(17)18)14-19(24)22-15-9-5-4-6-10-15/h4-13H,14H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYGWDWRCQLSCLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-phenylacetamide

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